molecular formula C28H23N3O2S B2514974 N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 922596-51-8

N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2514974
CAS No.: 922596-51-8
M. Wt: 465.57
InChI Key: FNUXRNYQETWPBI-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a novel synthetic compound of significant interest in early-stage pharmacological research, particularly as a potential inhibitor of Bruton's Tyrosine Kinase (BTK) . Its molecular structure, which integrates a 6-methoxybenzothiazole core and a diphenylacetamide moiety, is engineered for high-affinity binding and selectivity. This compound is utilized in biochemical assays to investigate B-cell receptor signaling pathways and their role in autoimmune diseases and hematological malignancies. Researchers employ it to study the modulation of key cellular processes such as proliferation, differentiation, and apoptosis. As a research-grade tool, it is essential for elucidating complex kinase signaling networks and for the in vitro evaluation of new therapeutic strategies. This product is offered exclusively for laboratory research purposes.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-33-23-14-15-24-25(17-23)34-28(30-24)31(19-20-9-8-16-29-18-20)27(32)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-18,26H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUXRNYQETWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form intermediate compounds, which are then treated with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride to yield the final derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize the production of by-products.

Chemical Reactions Analysis

Benzothiazole Core Formation

Benzothiazole derivatives are typically synthesized via condensation reactions involving thiourea or thiosemicarbazide with halogenated ketones or aldehydes. For example:

  • Thiourea and Chloroacetyl Chloride : Reaction of thiourea with chloroacetyl chloride under basic conditions forms 2-aminothiazole intermediates, which can be further functionalized .

  • Thiosemicarbazone Derivatives : Thiosemicarbazones (e.g., 1-(1-arylethylidene)thiosemicarbazide) react with halogenated ketones (e.g., bromoacetone) to yield thiazole derivatives .

Acetylation and Coupling

The acetamide group is introduced via acetylation reactions:

  • Diphenylacetic Acid Coupling : Diphenylacetic acid reacts with amines (e.g., benzothiazole derivatives) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane, yielding diphenyl-substituted acetamides .

  • Pyridin-3-ylmethyl Substitution : The pyridin-3-ylmethyl group is likely introduced via nucleophilic substitution or reductive amination, depending on the precursor.

Functionalization of Substituents

  • Methoxy Group : The 6-methoxy substituent on the benzothiazole ring may be introduced via electrophilic substitution or O-methylation of a hydroxyl group.

  • Diazotization and Coupling : In related systems, diazonium salts derived from benzothiazole amines couple with aromatic amines or phenols to form azo dyes .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:

N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide+H2OCarboxylic Acid+Amine\text{N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide} + \text{H}_2\text{O} \rightarrow \text{Carboxylic Acid} + \text{Amine}

Nucleophilic Substitution

The pyridin-3-ylmethyl group’s methylene carbon is susceptible to nucleophilic attack, enabling reactions with strong nucleophiles (e.g., amines, hydrazines):

R-N-(CH2Pyridin-3-yl)R-N-(CH2Nu)\text{R-N-(CH}_2\text{Pyridin-3-yl)} \rightarrow \text{R-N-(CH}_2\text{Nu)}

Diazotization and Coupling

Benzothiazole amines can undergo diazotization to

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of molecules known as thiazole derivatives, which are characterized by their unique structural features that contribute to their biological activity. The presence of the methoxy group and the pyridine moiety enhances the compound's lipophilicity and bioavailability, making it an interesting candidate for drug development.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that modifications in the thiazole structure can lead to varying degrees of antibacterial and antifungal activities. For instance, derivatives with specific substituents on the benzene ring showed enhanced microbial inhibition compared to standard antibiotics, indicating the potential of N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have indicated that similar compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and death . This positions this compound as a promising candidate for further anticancer research.

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may also possess neuroprotective properties. Compounds with similar structures have been investigated for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neurological applications .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that allow for the introduction of various functional groups, which can be tailored to enhance specific biological activities. Case studies highlight successful synthesis routes that yield high-purity products suitable for biological evaluation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in drug design. Research has shown that slight modifications in the molecular structure of thiazole derivatives can lead to significant changes in biological activity. For example, altering substituents on the benzothiazole ring or changing the acetamide group can optimize the compound’s efficacy against specific targets .

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Core

Methoxy vs. Nitro or Halogen Substituents
  • However, this substitution reduces solubility compared to methoxy groups .
  • Halogenated derivatives (e.g., N-(6-fluorobenzo[d]thiazol-2-yl) in ): Fluorine substitution increases metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration for CNS-targeted applications .
Methylenedioxy vs. Methoxy Substitutions
  • For example, compound 3g (84% yield, mp 230°C) showed enhanced stability compared to methoxy-substituted analogues .

Modifications to the Acetamide Side Chain

Diphenylacetyl vs. Heterocyclic Thioethers
  • Diphenylacetyl group : The 2,2-diphenyl substitution in the target compound introduces steric bulk, which may hinder binding in some enzymatic pockets but improve selectivity for hydrophobic binding sites .
  • Thioether-linked triazole/imidazole derivatives (e.g., compound 5a in ): These substituents (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)) enhance hydrogen-bonding interactions, as evidenced by anticonvulsant activity in rodent models (52.5% yield, mp 208–209°C) .
Pyridin-3-ylmethyl vs. Other N-Substituents
  • N-(Pyridin-3-ylmethyl) : This group contributes to π-π stacking interactions with aromatic residues in receptor pockets, as seen in orexin receptor antagonists () .
  • Piperazine-linked derivatives (e.g., compound 3d in ): Piperazine substitutions improve water solubility, with compound 3d yielding 78% and mp 238°C .

Critical Analysis of Structural Determinants

  • Solubility : The diphenyl group in the target compound likely reduces aqueous solubility compared to piperazine or triazole-containing analogues .
  • Synthetic Feasibility : Methoxy-substituted benzothiazoles (e.g., compound 20 in ) are synthesized with high yields (>95%), whereas thioether-linked derivatives require multi-step protocols with moderate yields (~50–80%) .
  • Selectivity : The pyridin-3-ylmethyl moiety may confer subtype selectivity in receptor binding, as observed in orexin receptor antagonists .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole moiety, diphenyl groups, and a pyridine derivative. Its molecular formula is C20H20N4O2SC_{20}H_{20}N_4O_2S with a molecular weight of approximately 396.5 g/mol. The structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Research indicates that compounds similar to this compound may exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in the benzo[d]thiazole class have been shown to inhibit deubiquitylating enzymes (DUBs), which play a crucial role in regulating protein degradation pathways that are often dysregulated in cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial properties, suggesting that this compound may also possess activity against various pathogens .
  • Antitumor Effects : Benzothiazole derivatives are increasingly recognized for their anticancer potential, acting as inhibitors of topoisomerases or inducing apoptosis in cancer cells .

Anthelmintic Activity

A study exploring the anthelmintic properties of related compounds found that several derivatives exhibited significant activity against nematodes such as Haemonchus contortus. Among the tested compounds, those with structural similarities to this compound showed moderate to excellent efficacy .

Anticancer Activity

Research into the anticancer potential of benzothiazole derivatives has highlighted their ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported that specific derivatives can induce apoptosis in leukemia and solid tumor cells through mechanisms involving DNA intercalation and inhibition of key survival pathways .

Case Studies

StudyCompoundBiological ActivityFindings
N-(6-methoxybenzo[d]thiazol-2-yl)-2-acetamideDUB InhibitionDemonstrated significant inhibition of DUBs, impacting cellular protein turnover.
N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamideAnthelminticShowed high efficacy against Haemonchus contortus, comparable to standard treatments.
Benzothiazole derivativesAnticancerInduced apoptosis in K562 leukemia cells via intrinsic pathways; IC50 values reported at low micromolar concentrations.

Q & A

Basic: How is N-(6-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide synthesized, and what reaction conditions optimize yield?

Answer:
The compound is synthesized via a two-step process:

Step 1 : React N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)amine with acetic anhydride in dichloromethane (CH₂Cl₂) using 4-dimethylaminopyridine (DMAP) as a catalyst.

Step 2 : Purify the crude product via flash column chromatography (EtOAc/hexane gradient), achieving a 98% yield .
Key conditions :

  • Temperature : Room temperature for acetylation.
  • Catalyst : DMAP enhances reaction efficiency.
  • Purification : Gradient elution ensures high purity.

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Answer:

  • Infrared Spectroscopy (IR) : A strong carbonyl (C=O) stretch at ~1663 cm⁻¹ and aromatic C-H stretches near 1601–1515 cm⁻¹ validate the acetamide and aromatic moieties .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-NMR : Signals for methoxy (δ ~3.8–4.0 ppm), pyridinyl protons (δ ~7.0–8.5 ppm), and diphenyl groups (δ ~6.5–7.5 ppm).
    • ¹³C-NMR : Carbonyl resonance at ~170 ppm confirms the acetamide group.
  • Mass Spectrometry (HRMS) : Molecular ion peaks align with the calculated mass (e.g., m/z 403.5 for C₂₈H₂₁N₃O₂S) .

Basic: What in vitro assays are suitable for initial anticancer activity screening?

Answer:

  • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., HepG2, MCF7) using IC₅₀ values .
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to assess programmed cell death.
  • Enzyme Inhibition : Evaluate inhibition of kinases (e.g., VEGFR-2) via fluorescence-based assays .

Advanced: How does the methoxy group on the benzothiazole ring influence bioactivity compared to fluoro or nitro substituents?

Answer:

  • Methoxy Group : Enhances electron-donating effects, improving binding to hydrophobic pockets (e.g., in VEGFR-2) .
  • Fluoro Substituents (e.g., in N-(6-fluorobenzo[d]thiazol-2-yl)-...acetamide): Increase polarity and metabolic stability but may reduce cell permeability .
  • Nitro Groups : Strong electron-withdrawing effects can diminish activity by reducing electron density at key interaction sites .
    Methodological Insight : Use comparative SAR studies with analogs to quantify substituent effects via IC₅₀ or Kd values .

Advanced: What computational strategies predict target binding affinity (e.g., VEGFR-2)?

Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound and VEGFR-2’s ATP-binding pocket. Key residues (e.g., Asp1046, Lys868) are critical for hydrogen bonding .
  • MD Simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields).
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate ΔGbinding to rank analogs .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across cell lines?

Answer:

  • Hypothesis Testing :
    • Check for cell line-specific expression of targets (e.g., VEGFR-2 in MCF7 vs. HepG2) via qPCR/Western blot.
    • Assess off-target effects using kinome-wide profiling (e.g., KinomeScan).
  • Experimental Design :
    • Use synergistic assays (e.g., combinational therapy with paclitaxel) to identify confounding factors.
    • Validate with 3D spheroid models to mimic in vivo heterogeneity .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis?

Answer:

  • Solubility Issues : The hydrophobic diphenyl group complicates solvent selection. Use mixed solvents (e.g., DMSO/water) for slow evaporation.
  • Polymorphism : Screen crystallization conditions (temperature, pH) to isolate stable polymorphs.
  • Data Collection : High-resolution data (≤1.0 Å) require synchrotron sources. Refinement via SHELXL (for small molecules) resolves disorder in flexible side chains .

Advanced: How to design analogs with improved aqueous solubility without losing potency?

Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., -OH, -SO₃H) on the phenyl rings.
    • Replace diphenyl with heteroaromatic rings (e.g., pyridine) to enhance hydrophilicity.
  • Formulation Strategies :
    • Use nanoparticle encapsulation (PLGA polymers) or cyclodextrin complexes .
  • Analytical Validation :
    • Measure solubility via HPLC-UV in PBS (pH 7.4) and log P via shake-flask method .

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